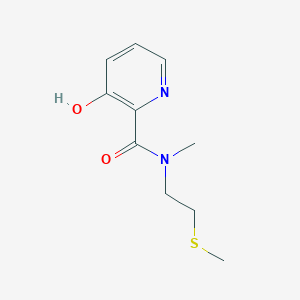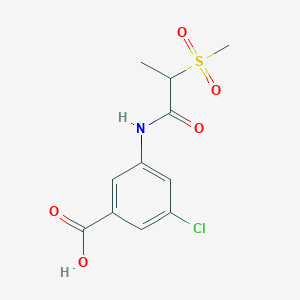![molecular formula C14H16ClNO3 B6642466 1-[(4-Chloro-3-methylbenzoyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6642466.png)
1-[(4-Chloro-3-methylbenzoyl)amino]cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chloro-3-methylbenzoyl)amino]cyclopentane-1-carboxylic acid, also known as CPCCOEt, is a small molecule antagonist that is widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which plays a critical role in synaptic plasticity and neuronal excitability.
Mechanism of Action
1-[(4-Chloro-3-methylbenzoyl)amino]cyclopentane-1-carboxylic acid acts as a competitive antagonist of mGluR1, binding to the receptor and preventing the activation of downstream signaling pathways. mGluR1 is a G protein-coupled receptor that modulates the activity of ion channels and intracellular enzymes, leading to changes in neuronal excitability and synaptic plasticity. By blocking mGluR1, 1-[(4-Chloro-3-methylbenzoyl)amino]cyclopentane-1-carboxylic acid can inhibit the excitatory effects of glutamate and reduce neuronal activity.
Biochemical and Physiological Effects
1-[(4-Chloro-3-methylbenzoyl)amino]cyclopentane-1-carboxylic acid has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It can reduce the release of glutamate and other neurotransmitters, decrease the amplitude and frequency of excitatory postsynaptic potentials, and inhibit long-term potentiation (LTP) in the hippocampus. 1-[(4-Chloro-3-methylbenzoyl)amino]cyclopentane-1-carboxylic acid can also modulate the activity of ion channels, such as the NMDA receptor, and reduce the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The main advantage of 1-[(4-Chloro-3-methylbenzoyl)amino]cyclopentane-1-carboxylic acid is its high selectivity and potency for mGluR1, which allows for precise manipulation of this receptor in experimental systems. 1-[(4-Chloro-3-methylbenzoyl)amino]cyclopentane-1-carboxylic acid is also relatively stable and easy to use, making it a popular tool in neuroscience research. However, there are some limitations to its use. 1-[(4-Chloro-3-methylbenzoyl)amino]cyclopentane-1-carboxylic acid can have off-target effects on other mGluR subtypes, particularly at high concentrations. It can also have variable effects depending on the experimental conditions, such as the type of neuron or brain region being studied.
Future Directions
There are several future directions for research on 1-[(4-Chloro-3-methylbenzoyl)amino]cyclopentane-1-carboxylic acid and mGluR1. One area of interest is the role of mGluR1 in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-[(4-Chloro-3-methylbenzoyl)amino]cyclopentane-1-carboxylic acid has been shown to have neuroprotective effects in animal models of these diseases, but more research is needed to understand the underlying mechanisms and potential therapeutic applications. Another area of interest is the development of more selective and potent mGluR1 antagonists, which could have improved efficacy and fewer off-target effects. Finally, the use of 1-[(4-Chloro-3-methylbenzoyl)amino]cyclopentane-1-carboxylic acid in combination with other drugs or therapies, such as stem cell transplantation or gene therapy, could lead to novel treatments for neurological disorders.
Synthesis Methods
1-[(4-Chloro-3-methylbenzoyl)amino]cyclopentane-1-carboxylic acid can be synthesized using a two-step process. The first step involves the synthesis of 1-(4-chloro-3-methylphenyl) cyclopentan-1-one, which is then reacted with ethyl chloroformate to form 1-[(4-Chloro-3-methylbenzoyl)amino]cyclopentane-1-carboxylic acid. The purity and yield of the final product can be improved by using column chromatography.
Scientific Research Applications
1-[(4-Chloro-3-methylbenzoyl)amino]cyclopentane-1-carboxylic acid is a powerful tool in scientific research, particularly in the field of neuroscience. It is used to study the function of mGluR1 in various physiological and pathological conditions, such as synaptic plasticity, learning and memory, pain processing, and neurodegenerative diseases. 1-[(4-Chloro-3-methylbenzoyl)amino]cyclopentane-1-carboxylic acid is also used in drug discovery and development, as mGluR1 has been implicated in a wide range of neurological and psychiatric disorders.
properties
IUPAC Name |
1-[(4-chloro-3-methylbenzoyl)amino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-9-8-10(4-5-11(9)15)12(17)16-14(13(18)19)6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQXSVKJJQDVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2(CCCC2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B6642401.png)
![N-tert-butyl-2-[(5-chloropyridin-2-yl)amino]propanamide](/img/structure/B6642410.png)





![N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine](/img/structure/B6642450.png)
![3-[(3-Fluoro-5-methylbenzoyl)amino]butanoic acid](/img/structure/B6642454.png)


